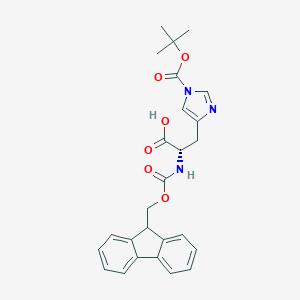

Fmoc-His(Boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-His(Boc)-OH: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical structure, properties, a detailed synthesis protocol, and its application in peptide chemistry, with a focus on minimizing racemization.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain's τ-nitrogen is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual protection strategy is pivotal for its utility in modern peptide synthesis.

The chemical structure is as follows:

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81379-52-4 | [3][4] |

| Molecular Formula | C₂₆H₂₇N₃O₆ | |

| Molecular Weight | 477.51 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity (HPLC) | ≥98% (typical), ≥99.0% (high purity grades) | |

| Enantiomeric Purity | ≥99.8% | |

| Solubility | Soluble in DMF, DMSO, NMP | |

| Storage | Store tightly sealed in a cool, dry, well-ventilated place, protected from moisture and light. Recommended storage at 2-8°C. |

Advantages in Peptide Synthesis

The primary advantage of using this compound in Fmoc-based SPPS is the significant reduction of histidine epimerization (racemization) during peptide coupling reactions. Histidine is particularly susceptible to racemization due to the basicity of the imidazole side chain. The Boc group on the imidazole nitrogen mitigates this side reaction, even at elevated coupling temperatures, leading to higher purity of the final peptide product.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential protection of the imidazole side chain and the α-amino group of L-histidine.

Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: Synthesis pathway of this compound from L-Histidine.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of Nτ-(tert-butoxycarbonyl)-L-histidine (Boc-His-OH)

-

Dissolution: Dissolve L-histidine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, for example, sodium bicarbonate or sodium hydroxide, to the solution to deprotonate the amino group and facilitate the reaction. The pH should be maintained in the basic range.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature for several hours.

-

Workup: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC), the mixture is acidified to a pH of approximately 3-4 using a mild acid such as citric acid.

-

Extraction: The product is then extracted with an organic solvent, for instance, ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude Boc-His-OH, which can be used in the next step with or without further purification.

Step 2: Synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine (this compound)

-

Dissolution: Dissolve the Boc-His-OH intermediate in an aqueous solution of a base like sodium bicarbonate or in an organic solvent such as acetonitrile.

-

Fmoc Protection: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution. The reaction is stirred at room temperature until completion, which can be monitored by TLC.

-

Workup: The reaction mixture is then diluted with water and washed with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidification and Precipitation: The aqueous layer is acidified with a suitable acid (e.g., cold dilute hydrochloric acid) to a pH of around 2-3, leading to the precipitation of the desired product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent for the incorporation of histidine residues in peptides synthesized via the Fmoc/tBu strategy.

SPPS Workflow

The general workflow for incorporating this compound into a growing peptide chain on a solid support is illustrated below.

Caption: General workflow for the incorporation of this compound in SPPS.

Experimental Protocol for SPPS Coupling

The following is a generalized protocol for the coupling of this compound during Fmoc-based SPPS.

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treatment with a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: A solution of this compound, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the resin. The coupling reaction is allowed to proceed for a specified time, which can be monitored for completion using a ninhydrin test.

-

Washing: After the coupling is complete, the resin is washed with DMF to remove excess reagents and byproducts.

-

Chain Elongation: The deprotection and coupling steps are repeated for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on histidine) are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Conclusion

This compound is an indispensable reagent for the synthesis of high-purity histidine-containing peptides. Its unique dual-protection scheme effectively suppresses racemization, a common challenge associated with this proteogenic amino acid. The detailed synthetic and application protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the reliable and efficient production of complex peptide molecules.

References

Technical Guide: Fmoc-His(Boc)-OH for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-N-im-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its chemical properties, detailed experimental protocols for its use, and a visual representation of its role in the peptide synthesis workflow.

Core Chemical Properties

This compound is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a tert-butyloxycarbonyl (Boc) group. This dual protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

| Parameter | Value | Reference |

| CAS Number | 81379-52-4 | [1][2][3][4][5] |

| Molecular Weight | 477.51 g/mol | |

| Molecular Formula | C₂₆H₂₇N₃O₆ |

Experimental Protocol: Manual Coupling of this compound in Fmoc-SPPS

This protocol details the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Kaiser test kit

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in DMF for a minimum of 30 minutes in a suitable reaction vessel.

-

Following the swelling period, drain the DMF from the resin.

-

-

Fmoc Deprotection:

-

To expose the N-terminal amine of the resin-bound peptide, add a 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 5-10 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin 5 to 7 times with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result, indicated by a blue color, signifies successful deprotection.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal volume of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates the successful completion of the coupling.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. This leaves the resin ready for the next cycle of deprotection and coupling.

-

Workflow Visualization

The following diagram illustrates the cyclical nature of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-His(Boc)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-Fmoc-N-im-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme offers significant advantages in the synthesis of complex peptides, particularly in minimizing racemization of the chiral histidine residue. This document details its chemical properties, comparative performance data, and key experimental protocols for its application.

Core Properties and Advantages

This compound is a derivative of the amino acid L-histidine, where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the imidazole side chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection strategy is central to its utility in modern Fmoc-based SPPS.

The primary advantage of this compound lies in its remarkable ability to suppress epimerization (racemization) of the histidine residue during peptide coupling reactions.[1] Histidine is notoriously prone to racemization due to the catalytic effect of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid.[1] The electron-withdrawing Boc group on the imidazole ring effectively mitigates this, preserving the stereochemical integrity of the peptide, even at elevated temperatures often employed in microwave-assisted SPPS.[2][3]

Quantitative Performance Data

The selection of a side-chain protecting group for histidine is a critical decision in peptide synthesis, directly impacting the purity and biological activity of the final product. The following tables summarize the comparative performance of this compound against other commonly used histidine derivatives.

Table 1: Comparison of Physicochemical Properties

| Property | This compound |

| Molecular Formula | C₂₆H₂₇N₃O₆ |

| Molecular Weight | 477.51 g/mol |

| CAS Number | 81379-52-4 |

| Appearance | White to off-white powder |

| Purity (Typical) | ≥99.0% (HPLC) |

| Enantiomeric Purity (Typical) | ≥99.8% |

Table 2: Racemization/Epimerization Levels of Different Fmoc-Histidine Derivatives Under Various Coupling Conditions

| Fmoc-Histidine Derivative | Coupling Conditions | Racemization/Epimerization Level (%) |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 7.8 |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA activation, 5 min preactivation | 0.3 |

| Fmoc-His(Trt)-OH | Microwave heating at 80°C | 16.6 |

| This compound | Microwave heating at 90°C | 0.81 |

| Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8 |

| This compound | Coupling at 50°C for 10 min | 0.18 |

| Fmoc-His(Trt)-OH | Synthesis of 1-42 Beta Amyloid | 2.88 |

| This compound | Synthesis of 1-42 Beta Amyloid | 1.29 |

Data compiled from multiple sources.[2]

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of similar protected amino acids. The process would likely involve the selective protection of the imidazole nitrogen of Fmoc-His-OH with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O), under carefully controlled reaction conditions to avoid side reactions.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Deprotection of the Boc Group and Cleavage from Resin

The Boc group on the histidine side chain is removed simultaneously with the cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% 1,2-ethanedithiol (EDT) or dodecanethiol (DODT))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried resin.

-

Stir or gently agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Isolation:

-

Filter the resin from the cleavage mixture.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the peptide precipitate.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the peptide under vacuum.

-

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships discussed in this guide.

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: Mechanism of histidine racemization and its suppression by Boc protection.

Conclusion

This compound is a superior building block for the incorporation of histidine in Fmoc-SPPS, particularly when the prevention of racemization is critical. The quantitative data clearly demonstrates its advantage over other protected histidine derivatives, especially under forcing conditions such as elevated temperatures. The experimental protocols provided herein offer a practical guide for its successful application in the synthesis of high-purity peptides for research, drug discovery, and development.

References

An In-depth Technical Guide on the Core Roles of Boc and Fmoc Protecting Groups

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The two most prominent α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), form the basis of the two major strategies in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive analysis of the core principles of Boc and Fmoc chemistries, their respective advantages and limitations, detailed experimental protocols, and a comparative overview of their applications.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the Nα-amino protecting group and the corresponding conditions required for its removal during the stepwise elongation of the peptide chain.[1] The Boc group is acid-labile, typically cleaved by treatment with a moderately strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed under mild basic conditions, commonly with piperidine.[2] This difference in chemical properties dictates the entire synthetic strategy, including the choice of solid support, side-chain protecting groups, and the final cleavage conditions.[][4]

The use of protecting groups is indispensable in peptide synthesis to prevent unwanted side reactions and ensure the specific and directional formation of peptide bonds.[] Without them, the reactive functional groups on amino acids would lead to random coupling, resulting in a complex mixture of products. An ideal protecting group should be easy to introduce and remove, stable under the required reaction conditions, and should not cause racemization of the amino acid.

The Boc Strategy: A Classic Approach

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is the classic method for SPPS. It employs the acid-labile Boc group for the temporary protection of the Nα-amino group and typically uses benzyl-based (Bzl) protecting groups for the side chains, which are also acid-labile but require a much stronger acid for removal.

Key Features of the Boc Strategy:

-

Nα-Deprotection: Achieved with a moderate acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Side-Chain Protection: Benzyl-based ethers, esters, and carbamates are common.

-

Final Cleavage: Requires a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protecting groups and cleave the peptide from the resin.

-

Advantages: The robust chemistry of the Boc strategy is often favored for the synthesis of long or challenging peptide sequences, particularly those prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures. Boc-protected amino acids and peptide fragments generally exhibit good stability for storage.

-

Disadvantages: The harsh acidic conditions required for final cleavage can degrade sensitive peptides. The use of hazardous reagents like HF requires specialized laboratory equipment. The Boc/Bzl strategy is considered quasi-orthogonal as both protecting groups are removed by acid, albeit of different strengths.

The Fmoc Strategy: The Modern Mainstay

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy has become the more widely used method in modern peptide synthesis due to its milder reaction conditions and true orthogonality. It utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.

Key Features of the Fmoc Strategy:

-

Nα-Deprotection: Performed under mild basic conditions, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

-

Side-Chain Protection: Tert-butyl-based ethers, esters, and carbamates are commonly used.

-

Final Cleavage: A single treatment with a strong acid, such as TFA, removes the side-chain protecting groups and cleaves the peptide from the resin.

-

Advantages: The mild deprotection conditions are compatible with a wide range of sensitive amino acids and post-translational modifications. The orthogonality of the protection scheme allows for selective deprotection and modification of side chains. The progress of the deprotection reaction can be monitored by UV spectroscopy of the dibenzofulvene byproduct.

-

Disadvantages: The basic conditions for Fmoc removal can sometimes lead to side reactions like diketopiperazine formation in dipeptides or aspartimide formation.

Comparative Data Summary

The following tables summarize the key reagents, conditions, and characteristics of the Boc and Fmoc protecting group strategies for easy comparison.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in N,N-Dimethylformamide (DMF) |

| Nα-Deprotection Conditions | Strongly acidic (pH 1-2) | Mildly basic (pH 10-12) |

| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage Reagent | Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic Acid (TFMSA) | Trifluoroacetic Acid (TFA) with scavengers |

| Orthogonality | Quasi-orthogonal | Orthogonal |

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.

| Parameter | Boc-Protected Amino Acids | Fmoc-Protected Amino Acids |

| Stability to Base | High | Low (labile to piperidine) |

| Stability to Acid | Low (labile to TFA) | High (stable to TFA) |

| Stability to Catalytic Hydrogenation | High | Low (quasi-orthogonal to Cbz) |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl or Fmoc-OSu |

Table 2: Chemical Stability and Introduction of Boc and Fmoc Protecting Groups.

Experimental Protocols

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for Boc SPPS is as follows:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or DMF for 2-4 hours. Wash the resin thoroughly.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM. Wash the resin with DCM.

-

Coupling of Subsequent Amino Acids: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the reaction to proceed for 1-2 hours. Monitor for completion (e.g., with a ninhydrin test). Wash the resin.

-

Repeat Cycles: Repeat the Boc deprotection, neutralization, and coupling steps for each subsequent amino acid.

-

Final Cleavage and Deprotection: After the final coupling, treat the peptide-resin with a strong acid like HF or TFMSA to cleave the peptide from the resin and remove the side-chain protecting groups. Precipitate the crude peptide with cold diethyl ether.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

A generalized protocol for Fmoc SPPS is as follows:

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

-

Fmoc Deprotection (for pre-loaded resin): Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from the first amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add the solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor for completion. Wash the resin with DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group. Wash the resin with DMF.

-

Repeat Cycles: Repeat the amino acid coupling and Fmoc deprotection steps for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin extensively.

-

Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

Visualizing the Chemical Pathways and Workflows

Boc SPPS Workflow

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc SPPS Workflow

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Orthogonality of Protecting Groups

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-His(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-Nτ-(tert-butoxycarbonyl)-L-histidine, commonly known as Fmoc-His(Boc)-OH. This compound is a critical building block in solid-phase peptide synthesis (SPPS), and a thorough understanding of its properties is essential for ensuring laboratory safety and experimental success.

Hazard Identification and Classification

This compound is generally not classified as a hazardous substance.[1] However, as with any chemical reagent, it should be handled with care. Some suppliers may provide a Safety Data Sheet (SDS) that includes GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on their specific product formulation and purity.

GHS Classification

While a definitive, universally applied GHS classification is not consistently available, some sources may classify the compound with the following hazards:

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H320: Causes eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: This classification is not universally applied and may vary between suppliers.

Precautionary Statements

Based on potential hazards, the following precautionary statements are advised:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₂₆H₂₇N₃O₆ |

| Molecular Weight | 477.51 g/mol |

| Appearance | White to off-white powder or solid |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |

| Melting Point | Not consistently reported |

Stability and Storage

Proper storage is crucial to maintain the integrity and efficacy of this compound.

For long-term storage, it is recommended to store this compound at -20°C in a dark, dry place .[2] For short-term storage, refrigeration at 4°C is acceptable.[3] The container should be tightly sealed to prevent moisture absorption.

This compound has demonstrated excellent solution stability. In a study comparing different histidine derivatives, a 0.2 M solution of this compound in DMF remained colorless and retained >99% purity after 10 days at room temperature under atmospheric conditions.[4]

Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder to avoid inhalation of dust.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Skin and Body Protection: A laboratory coat should be worn. In situations with a risk of significant dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood and there is a potential for dust inhalation, a NIOSH-approved N95 dust mask or equivalent respirator should be used.

First Aid Measures

In the event of exposure, follow these first-aid guidelines:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the Area: Restrict access to the spill area.

-

Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

-

Personal Protection: Wear appropriate PPE as described in Section 4.

-

Containment and Cleanup:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Waste Disposal: Dispose of the collected waste in accordance with institutional and local regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the general trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not publicly available, a general protocol for assessing the solution stability of histidine derivatives can be adapted from existing literature.

Protocol for Assessing Solution Stability

Objective: To determine the stability of this compound in a common solvent used in SPPS over time at room temperature.

Materials:

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical column (e.g., C18)

-

Appropriate mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)

Methodology:

-

Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DMF in a volumetric flask.

-

Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase and analyze by HPLC to determine the initial purity.

-

Storage: Store the stock solution at room temperature, protected from light.

-

Time-Point Analysis: At specified time intervals (e.g., 24, 48, 72 hours, and up to 10 days), withdraw an aliquot of the stock solution, dilute it with the mobile phase, and analyze by HPLC.

-

Data Analysis: Compare the chromatograms from each time point to the initial (T=0) analysis. Calculate the percentage of the main peak corresponding to this compound to assess its degradation over time. Monitor for the appearance of any new impurity peaks.

This guide is intended to provide comprehensive safety and handling information for this compound based on currently available data. It is essential for all users to consult the most recent Safety Data Sheet provided by their supplier and to adhere to all institutional safety protocols.

References

A Technical Guide to the Storage and Stability of Fmoc-His(Boc)-OH Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the storage and stability of Nα-Fmoc-N(im)-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this amino acid derivative is paramount for ensuring the synthesis of high-purity peptides, minimizing side reactions like racemization, and enabling its use in automated high-throughput applications. This document summarizes key stability data, outlines experimental protocols for assessment, and offers recommendations for optimal handling and storage.

Introduction to this compound

Histidine is a challenging amino acid in Fmoc-based SPPS. Its imidazole side chain is susceptible to racemization, particularly during the activation step of peptide coupling. The choice of protecting group for the imidazole nitrogen is therefore crucial. This compound has emerged as a valuable derivative because it effectively suppresses racemization, even at the elevated temperatures often used in modern microwave-assisted SPPS to improve coupling efficiency.[1] Compared to the more traditional Fmoc-His(Trt)-OH, the Boc-protected version shows significantly lower levels of D-isomer formation, especially under heated conditions.[1][2] Its excellent stability in solution is another key advantage, making it highly suitable for automated synthesis platforms where amino acid solutions may be stored for several days.[2]

Solution Stability of this compound

The stability of amino acid solutions is critical for high-throughput and automated peptide synthesis, where reagents are often prepared in advance and stored on the synthesizer. Degradation can lead to the formation of impurities, loss of coupling efficiency, and discoloration of the solution.

A key study compared the solution stability of this compound with other common histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(π-Mbom)-OH.[2] The derivatives were dissolved in Dimethylformamide (DMF), a standard solvent for SPPS, and monitored over a 10-day period under atmospheric conditions.

Quantitative Stability Data

The results of the 10-day stability study are summarized in the table below. The data clearly demonstrates the superior stability of this compound in DMF solution.

| Histidine Derivative | Solvent & Concentration | Storage Conditions | Duration | Visual Observation | Purity (UPLC) | Reference |

| This compound | 0.2 M in DMF | Atmospheric | 10 Days | Remained colorless | >99% | |

| Fmoc-His(π-Mbom)-OH | 0.2 M in DMF | Atmospheric | 10 Days | Slightly yellow | >99% | |

| Fmoc-His(Trt)-OH | 0.2 M in DMF | Atmospheric | 10 Days | Discoloration after 24 hours, intensifying over time | Several impurities formed |

Table 1: Comparative Stability of Fmoc-Histidine Derivatives in DMF Solution.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound, both in its solid form and as a prepared solution.

-

Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). It is important to keep the container tightly sealed to protect it from moisture.

-

Stock Solutions: For prepared stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month. It is advisable to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles. For daily use in automated synthesizers, solutions in DMF have been shown to be stable for at least 10 days under atmospheric conditions.

Experimental Protocols and Methodologies

To assess the stability of this compound solutions, a systematic experimental approach is required. The following protocol is based on the methodology used in the comparative stability study.

Protocol: 10-Day Solution Stability Study

Objective: To evaluate the stability of a 0.2 M solution of this compound in DMF over 10 days by visual inspection and UPLC analysis.

Materials:

-

This compound

-

Dimethylformamide (DMF), peptide synthesis grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable storage containers

-

Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector

-

Appropriate UPLC column (e.g., C18)

-

Mobile phases (e.g., Acetonitrile, Water, with 0.1% TFA)

Procedure:

-

Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in DMF to prepare a 0.2 M solution. Ensure the solid is fully dissolved.

-

Initial Analysis (Day 0): Immediately after preparation, take an aliquot of the solution for UPLC analysis to establish the initial purity (t=0 baseline). Record the initial appearance (color) of the solution.

-

Storage: Store the main solution in a sealed vial under ambient, atmospheric conditions on a lab bench or in an automated synthesizer rack.

-

Monitoring:

-

Visual Inspection: Observe the solution daily for any changes in color or for the formation of precipitate.

-

UPLC Analysis: On Day 10, take a second aliquot of the solution and analyze it by UPLC under the same conditions as the Day 0 sample.

-

-

Data Analysis: Compare the UPLC chromatograms from Day 0 and Day 10. Calculate the purity of the this compound peak and identify any new impurity peaks that may have formed.

Visualization of Experimental Workflow

The workflow for the stability assessment can be visualized as follows:

References

A Technical Guide to Fmoc-His(Boc)-OH: Commercial Availability, Quality, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nα-Fmoc-Nτ-Boc-L-histidine (Fmoc-His(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This guide details its commercial availability from leading suppliers, provides a comparative analysis of product specifications, and offers detailed experimental protocols for its application, with a focus on minimizing racemization.

Commercial Availability and Supplier Specifications

This compound is readily available from a multitude of fine chemical suppliers that specialize in reagents for peptide synthesis. The quality and purity of the reagent are paramount for the successful synthesis of high-purity peptides. Below is a comparative table summarizing the typical product specifications from several prominent suppliers.

| Supplier | Catalog Number (Example) | Purity (HPLC) | Enantiomeric Purity (D-Isomer) | Available Pack Sizes |

| CEM Corporation | A032 | ≥ 99.0% | ≤ 0.2% | 5g, 25g, 100g, Bulk |

| Bachem | F-2800 | ≥ 99.0% | ≤ 0.5% | 5g, 25g, 100g, Bulk |

| ChemScene | CS-0067108 | ≥ 95% | Not specified | 5g, 10g, 25g, 100g, 500g, 1kg |

| MedChemExpress | HY-W010815 | ≥ 98.0% | Not specified | 10g, 50g |

| Aapptec | AFH120 | Lot specific | Lot specific | 5g, 25g, Bulk |

| Tokyo Chemical Industry (TCI) | D6173 | > 98.0% (TLC & HPLC) | Not specified | 1g, 5g |

| BLD Pharm | BD138634 | ≥ 98.0% | Not specified | 1g, 5g, 25g |

| CSBio | 091104 | ≥ 95.00% | ≤ 0.50% | Custom |

Note: Purity and enantiomeric excess can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for critical applications.

The Challenge of Histidine Racemization in SPPS

Histidine is particularly susceptible to racemization during activation in peptide synthesis. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. The presence of the D-histidine enantiomer in a synthetic peptide can significantly impact its structure, biological activity, and immunogenicity.

Mechanism of Histidine Racemization

The following diagram illustrates the mechanism of histidine racemization during peptide coupling.

Caption: Mechanism of Histidine Racemization during Peptide Synthesis.

The Role of the Boc Protecting Group

The use of a tert-butyloxycarbonyl (Boc) group to protect the τ-nitrogen (N-im) of the histidine imidazole ring in this compound is a highly effective strategy to mitigate racemization. The electron-withdrawing nature of the urethane-type Boc group reduces the basicity of the imidazole ring, thereby decreasing the propensity for intramolecular proton abstraction.[1] This allows for more robust coupling conditions, including higher temperatures, which can be beneficial for overcoming difficult couplings.

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Coupling

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

- Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a 20% (v/v) solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes at room temperature.

- Drain the piperidine solution.

- Repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

- Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

- Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the resin.

- Agitate the mixture at room temperature for 1-2 hours.

- Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

4. Washing:

- Drain the coupling solution.

- Wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and finally DMF (3-5 times).

The following workflow diagram illustrates the key steps in a single coupling cycle using this compound in manual SPPS.

Caption: Workflow for Manual SPPS Coupling of this compound.

Microwave-Assisted SPPS Protocol for Liraglutide Synthesis[1]

This protocol is adapted from a study demonstrating the superior performance of this compound in reducing racemization during the synthesis of Liraglutide.[1]

-

Synthesizer: CEM Liberty Blue automated microwave peptide synthesizer.

-

Resin: Fmoc-Gly-Wang PS LL resin (0.32 meq/g substitution).

-

Scale: 0.10 mmol.

-

Deprotection: 20% piperidine and 0.1 M Oxyma Pure in DMF.

-

Coupling: 5-fold excess of 0.2 M Fmoc-amino acid with 1.0 M DIC and 1.0 M Oxyma Pure in DMF (CarboMAX).

-

His Coupling Conditions:

-

This compound: 50 °C for 10 minutes, or 90 °C for a shorter duration.

-

-

Cleavage: CEM Razor high-throughput peptide cleavage system with a cleavage cocktail of 92.5:2.5:2.5 TFA/H2O/TIS.

-

Work-up: Precipitation with cold diethyl ether and lyophilization.

Comparative Data on D-Isomer Formation in Liraglutide Synthesis: [1]

| Histidine Derivative | Coupling Temperature (°C) | Coupling Time (min) | D-His Isomer (%) |

| Fmoc-His(Trt)-OH | 50 | 10 | 6.8 |

| This compound | 50 | 10 | 0.18 |

| Fmoc-His(Trt)-OH | 90 | 2 | >16 |

| This compound | 90 | 2 | 0.81 |

Quality Control and Analytical Methods

The quality of this compound is critical for its successful application. The primary analytical techniques for assessing its purity are High-Performance Liquid Chromatography (HPLC) for chemical purity and Chiral HPLC for determining enantiomeric purity.

HPLC Method for Chemical Purity

A general reversed-phase HPLC method can be used to determine the chemical purity of this compound.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over a specified time (e.g., 20-30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm and 280 nm.

Chiral HPLC Method for Enantiomeric Purity

Determining the enantiomeric excess is crucial. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of Fmoc-amino acid enantiomers.

-

Column: A suitable polysaccharide-based chiral column (e.g., Lux Cellulose-2 or similar).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive to improve peak shape. The exact ratio will depend on the specific column and enantiomers being separated.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV at 260 nm or 280 nm.

Conclusion

This compound is a critical reagent for the synthesis of histidine-containing peptides, offering a significant advantage in minimizing racemization compared to other protected histidine derivatives like Fmoc-His(Trt)-OH. Its commercial availability from numerous suppliers with high purity standards makes it an accessible and reliable choice for researchers and drug development professionals. The use of this compound, especially in conjunction with optimized coupling protocols such as microwave-assisted synthesis, enables the production of high-purity peptides with excellent stereochemical integrity, which is essential for their intended biological function.

References

A Technical Guide to Fmoc-His(Boc)-OH and Other Protected Histidine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into synthetic peptides presents a significant challenge due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions, most notably racemization. The selection of an appropriate side-chain protecting group for histidine is therefore a critical decision in solid-phase peptide synthesis (SPPS), directly impacting the purity, yield, and biological activity of the final peptide. This technical guide provides an in-depth comparison of Fmoc-His(Boc)-OH with other commonly used protected histidine derivatives, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in making informed decisions for their synthetic strategies.

The Challenge of Histidine in Peptide Synthesis

The imidazole ring of histidine possesses a π-nitrogen that can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity and the formation of D-histidine epimers.[1][2] This racemization is a major concern as it can be difficult to separate the resulting diastereomeric peptides, and the presence of the D-isomer can significantly alter the peptide's structure and function.[3]

To mitigate these issues, the imidazole side chain is protected with a temporary protecting group during SPPS. The ideal protecting group should effectively suppress racemization and prevent side-chain acylation while being stable to the conditions of Fmoc deprotection (typically 20% piperidine in DMF) and easily removable during the final cleavage from the resin.[4]

Comparative Analysis of Protected Histidine Derivatives

The choice of protecting group for the histidine side chain involves a trade-off between cost, stability, and the degree of racemization suppression. The most common protecting groups used in Fmoc-SPPS are the trityl (Trt), tert-butyloxycarbonyl (Boc), and various benzyloxymethyl (Bom/MBom) derivatives.

Quantitative Data on Racemization

The following table summarizes the extent of racemization observed for different Fmoc-histidine derivatives under various coupling conditions. This data highlights the superior performance of this compound and Nπ-protected derivatives in minimizing epimerization, especially at elevated temperatures often used in microwave-assisted SPPS.

| Derivative | Coupling Conditions | Pre-activation Time (min) | Temperature (°C) | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 | RT | 1.0 | [1] |

| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 7.8 | |

| Fmoc-His(Trt)-OH | Microwave | - | 80 | 16.6 | |

| This compound | Microwave | - | 50 | 0.18 | |

| This compound | Microwave | - | 90 | 0.81 | |

| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 | RT | 0.3 | |

| Fmoc-His(MBom)-OH | Microwave | - | 80 | 0.8 |

Key Observations:

-

Fmoc-His(Trt)-OH , the most commonly used and cost-effective derivative, is highly susceptible to racemization, particularly with longer pre-activation times and at elevated temperatures.

-

This compound demonstrates significantly reduced racemization compared to the Trt-protected derivative, making it a superior choice for syntheses where stereochemical purity is critical, especially in microwave-assisted protocols.

-

Nπ-protected derivatives , such as Fmoc-His(MBom)-OH , are highly effective at suppressing racemization by protecting the nitrogen atom responsible for catalyzing the process. However, they can be more expensive and may introduce their own set of side reactions, such as the release of formaldehyde during cleavage.

Experimental Protocols

The successful incorporation of histidine into a peptide sequence is highly dependent on the chosen coupling protocol. Below are detailed methodologies for the use of this compound and Fmoc-His(Trt)-OH in manual SPPS.

Protocol 1: Manual Coupling of this compound

This protocol is designed for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.

4. Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

Protocol 2: Final Cleavage and Deprotection for Peptides Containing His(Boc)

The Boc protecting group on the histidine side chain is removed simultaneously with the cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., Reagent R: TFA/thioanisole/EDT/anisole, 90:5:3:2 v/v/v/v)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow color due to the release of trityl cations from other protected amino acids if present.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Precipitate the peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the peptide under vacuum.

Visualizing Key Concepts in Peptide Science

Diagrams are powerful tools for understanding complex biological and chemical processes. The following visualizations, created using the DOT language for Graphviz, illustrate a key signaling pathway involving histidine and a typical experimental workflow for SPPS.

Histidine in Signaling: The "Proton Sponge" Effect

Histidine-rich peptides play a crucial role in various biological processes, including antimicrobial activity and drug delivery. One important mechanism is the "proton sponge" effect, where the imidazole groups of histidine become protonated in the acidic environment of endosomes. This influx of protons leads to an influx of chloride ions, causing osmotic swelling and eventual rupture of the endosome, releasing the peptide or its cargo into the cytoplasm.

Caption: The "Proton Sponge" effect of histidine-rich peptides in endosomal escape.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the cyclical nature of Fmoc-based solid-phase peptide synthesis, highlighting the key steps where the choice of protected amino acids is crucial.

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The selection of an appropriate protecting group for histidine is a critical parameter in the successful synthesis of high-purity peptides. While the traditional Fmoc-His(Trt)-OH is widely used, its propensity for racemization, especially under forcing conditions, necessitates the consideration of alternatives. This compound emerges as a robust and superior option for minimizing racemization, particularly in modern microwave-assisted SPPS protocols. For applications demanding the highest degree of stereochemical purity, Nπ-protected derivatives offer an even greater level of security, albeit at a higher cost and with potential for alternative side reactions. By carefully considering the quantitative data, experimental protocols, and underlying chemical principles presented in this guide, researchers can optimize their peptide synthesis strategies to achieve their desired outcomes with greater efficiency and confidence.

References

Introduction to solid-phase peptide synthesis (SPPS) using Fmoc chemistry

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a cornerstone of modern peptide research and pharmaceutical development.[1][2] This powerful technique enables the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble resin support.[1][3] The use of the base-labile Fmoc protecting group for the Nα-amino function, in conjunction with acid-labile side-chain protecting groups, provides an orthogonal protection strategy that allows for synthesis under mild conditions.[4] This approach is highly amenable to automation and has facilitated the routine synthesis of complex peptides.

Core Principles of Fmoc-SPPS

The fundamental principle of SPPS lies in the covalent attachment of the C-terminal amino acid to a solid support, which simplifies the purification process at each step to simple filtration and washing. The synthesis proceeds from the C-terminus to the N-terminus through a series of repeated cycles, each consisting of two main steps:

-

Fmoc Deprotection: The temporary Nα-Fmoc protecting group is removed from the resin-bound amino acid or peptide, typically with a solution of a secondary amine base like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This exposes a free amine at the N-terminus of the growing peptide chain.

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free amine on the resin-bound peptide to form a new peptide bond.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Key Stages of Fmoc-SPPS

Resin Selection and Preparation

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.

| Resin Type | C-Terminal Functionality | Typical Loading Capacity |

| Wang Resin | Carboxylic acid | 0.5 - 0.8 mmol/g |

| 2-Chlorotrityl Chloride Resin | Carboxylic acid (with reduced risk of racemization for C-terminal Cys) | 1.0 - 2.0 mmol/g |

| Rink Amide Resin | Amide | 0.5 - 0.8 mmol/g |

Experimental Protocol: Resin Swelling

Proper swelling of the resin is essential to ensure the accessibility of reactive sites within the polymer matrix.

-

Place the dry resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a suitable reaction vessel.

-

Add a solvent that effectively swells the resin, such as DMF or dichloromethane (DCM).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

First Amino Acid Loading (Anchoring)

The initial attachment of the C-terminal amino acid to the resin is a crucial step that determines the overall yield.

Experimental Protocol: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

-

Swell 1 g of 2-chlorotrityl chloride resin in DCM.

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry DCM (10 mL/g of resin).

-

Add the amino acid solution to the swollen resin and stir the mixture for 30-60 minutes at room temperature.

-

To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and mix for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

The SPPS Cycle: Elongation of the Peptide Chain

The core of SPPS is the iterative cycle of deprotection and coupling.

Experimental Protocol: Fmoc Deprotection

-

To the resin-bound peptide, add a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for an initial 3 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and continue agitation for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Quantitative Data: Kinetics of Fmoc Deprotection

The rate of Fmoc deprotection is dependent on the base used.

| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection |

| Piperidine | 20% | ~6-7 seconds |

| DBU | 2% | Significantly faster than piperidine |

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used for difficult deprotections, but it may increase the risk of side reactions like aspartimide formation.

Experimental Protocol: Amino Acid Coupling

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, HATU, or COMU) and a base (e.g., DIPEA) for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, longer reaction times or a second coupling step ("double coupling") may be necessary.

-

After the coupling is complete, drain the reaction mixture and wash the resin with DMF.

Quantitative Data: Comparison of Coupling Reagent Efficiency

The choice of coupling reagent can significantly impact the purity of the crude peptide.

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) |

| HATU | 2 x 1 min | 83.63 | 70.27 |

| HCTU | 2 x 20 min | 90.84 | 77.68 |

| COMU | 2 x 1 min | 90.84 | 77.68 |

| PyBOP | 2 x 1 min | 48.11 | 70.27 |

| TFFH | 2 x 1 min | < 25 | < 15 |

Data compiled from various sources.HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HCTU: (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate; TFFH: Tetramethylfluoroformamidinium hexafluorophosphate.

Monitoring Reaction Completion: The Kaiser Test

To ensure high fidelity in the peptide sequence, it is crucial to monitor the completion of the coupling reaction. The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines. A positive result (blue color) indicates an incomplete coupling, signifying that the N-terminus of the peptide is still free.

Experimental Protocol: Kaiser Test

-

Reagent Preparation:

-

Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

-

Reagent B: 80 g of phenol in 20 mL of ethanol.

-

Reagent C: 2 mL of a 0.001 M aqueous solution of KCN diluted to 100 mL with pyridine.

-

-

Procedure:

-

Take a small sample of the peptide-resin beads (5-10 mg) and place them in a small glass test tube.

-

Wash the beads with DMF and then ethanol.

-

Add 2-3 drops of each of Reagents A, B, and C to the test tube.

-

Heat the tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Blue beads and/or blue solution: Incomplete coupling (free primary amines present).

-

Yellow/Colorless beads and solution: Complete coupling (no free primary amines).

-

-

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved with a single "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), and various scavengers.

Experimental Protocol: General TFA Cleavage

Caution: TFA is highly corrosive and should be handled in a well-ventilated fume hood.

-

Wash the final peptide-resin with DCM and dry it under vacuum for at least 30 minutes.

-

Prepare the appropriate cleavage cocktail fresh. The composition depends on the amino acids present in the peptide.

-

Add the cleavage cocktail to the dry resin (approximately 10-25 mL per gram of resin).

-

Allow the reaction to proceed at room temperature with occasional swirling for 1-4 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Quantitative Data: Common Cleavage Cocktails

The choice of scavengers is critical to prevent side reactions with sensitive amino acid residues.

| Reagent Name | Composition (v/v/v) | Recommended For | Cleavage Time (h) |

| TFA/H₂O/TIS | 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General use, peptides without sensitive residues like Cys, Met, Trp. | 1-4 |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). | 1-4 |

| TFA/EDT/TIS/H₂O | 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Trp, Cys, or Met. | 1-4 |

Data compiled from various sources.

Troubleshooting Common Side Reactions

Even with optimized protocols, side reactions can occur during Fmoc-SPPS. Understanding and mitigating these issues is key to successful peptide synthesis.

References

Methodological & Application

Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Histidine is a critical amino acid in many biologically active peptides. However, its imidazole side chain presents a significant challenge during solid-phase peptide synthesis (SPPS), primarily due to a high propensity for racemization. This application note provides a detailed protocol and comparative data for the use of Nα-Fmoc-Nτ-Boc-L-histidine (Fmoc-His(Boc)-OH), a derivative designed to minimize this side reaction.

The core issue with histidine lies in the basicity of the imidazole ring's π-nitrogen, which can act as an intramolecular catalyst, leading to the abstraction of the α-proton of the activated amino acid and subsequent loss of stereochemical integrity. The tert-butyloxycarbonyl (Boc) protecting group on the side chain of this compound offers a significant advantage by reducing the basicity of the imidazole ring through the electron-withdrawing nature of the urethane group, thereby suppressing racemization, especially at elevated temperatures often employed in microwave-assisted SPPS.

Comparative Performance Data

The choice of a histidine derivative in SPPS is a balance between minimizing racemization, maximizing coupling efficiency, and considering cost. The following tables summarize key quantitative data from experimental studies, offering a direct comparison of commonly used Fmoc-protected histidine derivatives.

Table 1: Comparison of D-Isomer Formation in Fmoc-SPPS of Liraglutide

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |

| This compound | 50 °C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 |

| This compound | 90 °C, 2 min | 0.81 |

Table 2: Impact of Pre-activation Time on Racemization in Fmoc-SPPS

| Derivative | Pre-activation Time | Racemization (%) |

| Fmoc-His(Trt)-OH | 0 min | 1.0 |

| Fmoc-His(Trt)-OH | 5 min | 7.8 |

| Fmoc-His(MBom)-OH | 5 min | 0.3 |

Note: While direct comparative data for this compound was not in this specific study, the principle of side-chain protection reducing racemization is demonstrated.

Experimental Protocols

The successful incorporation of histidine with minimal side reactions is highly dependent on the specific coupling protocol. Below is a detailed methodology for the manual coupling of this compound.

Protocol 1: Manual Coupling of this compound in Fmoc-SPPS

This protocol is designed for the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

-

Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Drain the DMF.

2. Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (D

Application Notes and Protocols for Coupling Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histidine is a critical amino acid in many biologically active peptides. However, its incorporation during solid-phase peptide synthesis (SPPS) is challenging due to the high propensity for racemization of the α-carbon. This epimerization is catalyzed by the lone pair of electrons on the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2][3] The choice of both the side-chain protecting group and the coupling reagent is paramount to minimizing this side reaction.

The use of a tert-butyloxycarbonyl (Boc) group to protect the imidazole side chain of Fmoc-Histidine [Fmoc-His(Boc)-OH] has been shown to significantly suppress racemization compared to the more traditional trityl (Trt) protecting group, particularly at elevated temperatures.[1][4] This document provides detailed application notes and protocols for the selection and use of recommended coupling reagents with this compound to ensure high coupling efficiency and minimal epimerization.

Recommended Coupling Reagents

The selection of an appropriate coupling reagent is crucial for the successful incorporation of this compound. The ideal reagent should facilitate rapid amide bond formation while minimizing the lifetime of the activated amino acid, thereby reducing the opportunity for racemization. Based on experimental evidence, the following reagents are recommended:

-

Carbodiimides with Additives (e.g., DIC/Oxyma Pure): This combination is highly recommended for its superior performance in both coupling efficiency and suppression of epimerization. The mildly acidic conditions inherent to carbodiimide activation help to reduce the risk of racemization. Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt.

-

Uronium/Aminium Reagents (e.g., HATU, HCTU):

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known for its high reactivity, leading to faster and more complete coupling reactions with a lower risk of epimerization compared to HBTU. It is particularly well-suited for challenging couplings.

-